Methyl 4-amino-2-methoxy-5-nitrobenzoate CAS 59338-84-0 properties
Methyl 4-amino-2-methoxy-5-nitrobenzoate CAS 59338-84-0 properties
An In-depth Technical Guide to Methyl 4-amino-2-methoxy-5-nitrobenzoate (CAS 59338-84-0): Properties, Synthesis, and Applications in Pharmaceutical Analysis
Executive Summary
Methyl 4-amino-2-methoxy-5-nitrobenzoate is a substituted aromatic compound of significant interest to the pharmaceutical industry. While not an active pharmaceutical ingredient (API) itself, its primary role as a known impurity and certified reference standard, particularly for the drug Alizapride, makes a thorough understanding of its properties essential for quality control and regulatory compliance.[1] This guide provides a comprehensive technical overview of its chemical identity, predicted spectroscopic characteristics, a plausible synthetic pathway with a detailed experimental protocol, and its critical applications in drug development. The narrative is framed from the perspective of an application scientist, emphasizing the causality behind its chemical behavior and analytical methodologies.
Chemical Identity and Physicochemical Properties
The unique arrangement of an amino, a methoxy, a nitro group, and a methyl ester on a benzene ring dictates the compound's chemical behavior, reactivity, and analytical profile.
Caption: Regioselective nitration of Methyl 4-amino-2-methoxybenzoate.
Detailed Experimental Protocol: Nitration
This protocol is a representative methodology adapted from standard organic synthesis procedures for aromatic nitration. [2][3]It is designed to be self-validating through in-process monitoring.
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Reagents and Equipment :
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Methyl 4-amino-2-methoxybenzoate (1.0 eq)
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Concentrated Sulfuric Acid (H₂SO₄)
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Concentrated Nitric Acid (HNO₃)
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Dichloromethane (DCM) or Ethyl Acetate
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
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Thin Layer Chromatography (TLC) apparatus
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Step-by-Step Procedure :
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Reaction Setup : Dissolve Methyl 4-amino-2-methoxybenzoate in concentrated sulfuric acid in a round-bottom flask, and cool the mixture to 0-5 °C using an ice bath with constant stirring. The use of a strong acid protonates the amino group, moderating its reactivity and preventing oxidative side reactions.
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Reagent Addition : Prepare a nitrating mixture of nitric acid and sulfuric acid. Add this mixture dropwise to the cooled solution of the starting material, ensuring the temperature does not exceed 10 °C. This slow, controlled addition is critical to prevent runaway reactions and the formation of dinitrated byproducts.
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Reaction Monitoring : Monitor the reaction's progress using TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The consumption of the starting material and the appearance of a new, more polar spot corresponding to the product indicates the reaction is proceeding. The reaction is complete when the starting material spot is no longer visible.
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Work-up and Purification :
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Quenching : Once the reaction is complete, carefully pour the reaction mixture over crushed ice. This neutralizes the strong acid and precipitates the crude product.
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Neutralization & Extraction : The aqueous mixture is then carefully neutralized with a saturated NaHCO₃ solution until effervescence ceases. Extract the product from the aqueous layer multiple times with an organic solvent like ethyl acetate. [2] * Drying and Concentration : Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude solid.
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Purification : The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a pure yellow solid. [4]
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Caption: General workflow for the synthesis and purification process.
Key Applications in Drug Development
The primary value of Methyl 4-amino-2-methoxy-5-nitrobenzoate is not in its therapeutic activity but in its role as a crucial analytical tool.
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Pharmaceutical Reference Standard : This compound is formally identified as "Alizapride Impurity E". [1]In pharmaceutical manufacturing, controlling impurities is a mandate from regulatory bodies like the FDA and EMA.
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Causality : The structure of this compound suggests it could be a byproduct formed from residual starting materials or side reactions during the synthesis of Alizapride or a related API.
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Application : A highly purified version of this compound is used as a reference standard. Analytical scientists develop validated methods (typically HPLC or LC-MS) to detect and quantify this specific impurity in final drug products. The standard allows for accurate calibration of the analytical instrument, ensuring that batches of the API do not exceed the safety thresholds for this impurity.
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Synthetic Intermediate : With three distinct functional groups (amine, nitro, ester), this molecule is a versatile building block for further chemical synthesis. [5]The amino group can be acylated or diazotized, the nitro group can be reduced to a second amino group, and the ester can be hydrolyzed to a carboxylic acid, opening pathways to a wide range of more complex heterocyclic structures valuable in medicinal chemistry. [6]
Safety, Handling, and Storage
While a specific, comprehensive Safety Data Sheet (SDS) for this exact CAS number is not widely published, a reliable hazard assessment can be made based on the constituent functional groups and data from structurally similar compounds like Methyl 4-nitrobenzoate. [7][8][9]
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Hazard Assessment :
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The compound contains a nitroaromatic group, which can be toxic.
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Aromatic amines can be skin and respiratory sensitizers.
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It is prudent to handle this chemical with the assumption of moderate toxicity. It may cause skin, eye, and respiratory tract irritation. [9]
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Recommended Handling Procedures :
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Personal Protective Equipment (PPE) : Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields. [7] * Ventilation : Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.
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Spill Management : In case of a spill, sweep up the solid material carefully to avoid creating dust, and place it in a suitable container for disposal. Prevent entry into drains. [8]
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First Aid Measures :
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Skin Contact : Wash off with soap and plenty of water. [8][10] * Eye Contact : Flush eyes with water as a precaution for at least 15 minutes. [8][10] * Inhalation : Move the person into fresh air. If not breathing, give artificial respiration. [8][10] * Ingestion : Rinse mouth with water. Do not induce vomiting. [8][10] * In all cases of significant exposure, consult a physician.
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Storage : Store in a tightly closed container in a cool, dry, and dark environment, away from incompatible substances like strong oxidizing agents. [7][11]
References
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ChemBK. (2024). methyl 4-amino-2-methoxy-5-nitrobenzoate. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid. Retrieved from [Link]
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AdooQ BioScience. (n.d.). Cas NO. 59338-84-0 4-Amino-2-methoxy-5-nitrobenzoicacid methyl ester. Retrieved from [Link]
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Veeprho. (n.d.). Methyl 4-amino-2-methoxy-5-nitrobenzoate | CAS 59338-84-0. Retrieved from [Link]
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NIST. (n.d.). Methyl p-nitro benzoate. In NIST Chemistry WebBook. Retrieved from [Link]
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ChemBK. (2024). 4-Amino-2-methoxy-5-nitrobenzoicacid methyl ester. Retrieved from [Link]
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MDPI. (2010). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 15(1), 336-347. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl 4-Nitrobenzoate, 99+%. Retrieved from [Link]
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